molecular formula C8H16N2 B8666463 9-Azabicyclo[3.3.1]nonan-3-amine

9-Azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B8666463
M. Wt: 140.23 g/mol
InChI Key: XYUVTVGPYVVUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Azabicyclo[3.3.1]nonan-3-amine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5,9H2

InChI Key

XYUVTVGPYVVUCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
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